benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate is a chemical compound with diverse applications in scientific research. It is known for its unique properties and structural versatility, making it valuable in various fields such as drug discovery, material synthesis, and catalysis studies.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
The compound likely interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function . For instance, in the case of benzyl halides, they typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
Based on the reported biological activities of similar compounds, it can be inferred that the compound may influence a variety of biochemical pathways, including those involved in microbial growth, viral replication, blood pressure regulation, glucose metabolism, cancer cell proliferation, potassium channel activation, and glutamate receptor modulation .
Pharmacokinetics
It is known that benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that the compound may have a range of effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer effects, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate can be achieved through various methods. One common approach involves the reaction of benzyl carbamate with a suitable thiazinan derivative under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require a catalyst and specific temperature conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of catalysts and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog with similar structural features but different reactivity and applications.
1,2,4-Benzothiadiazine-1,1-dioxide: Shares the thiadiazine ring structure but has distinct pharmacological properties.
Uniqueness
Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate is unique due to its combination of the benzyl carbamate and thiazinan moieties, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(24-14-15-6-2-1-3-7-15)19-16-8-10-17(11-9-16)20-12-4-5-13-25(20,22)23/h1-3,6-11H,4-5,12-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIDFLXCOJMIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.